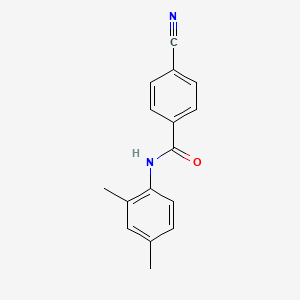

4-cyano-N-(2,4-dimethylphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

744229-40-1 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-cyano-N-(2,4-dimethylphenyl)benzamide |

InChI |

InChI=1S/C16H14N2O/c1-11-3-8-15(12(2)9-11)18-16(19)14-6-4-13(10-17)5-7-14/h3-9H,1-2H3,(H,18,19) |

InChI Key |

ZWYNGQGUHLIKCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Mechanistic Investigations

Advanced Synthetic Routes for 4-cyano-N-(2,4-dimethylphenyl)benzamide

The construction of the core amide bond and the incorporation of the cyano group are the primary challenges in the synthesis of this compound. Modern synthetic chemistry offers a variety of robust solutions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for coupling aryl halides with amines. wikipedia.org In the context of this compound synthesis, this can be envisioned through two primary disconnection approaches: the coupling of 2,4-dimethylaniline (B123086) with a 4-cyanobenzoyl precursor, or the coupling of a 2,4-dimethylphenyl halide with 4-cyanobenzamide.

The reaction typically employs a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. youtube.com The choice of ligand is crucial for the reaction's efficiency and can be tailored to the specific substrates. youtube.com The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amide and regenerate the catalyst. wikipedia.orgyoutube.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Reactants | 4-halobenzonitrile, 2,4-dimethylaniline |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, BrettPhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ uwindsor.ca |

| Solvent | Toluene, Dioxane uwindsor.ca |

| Temperature | 80-120 °C |

Direct amidation is a fundamental and widely used method for constructing amide bonds. The most common approach involves the reaction of a carboxylic acid derivative with an amine. For the synthesis of this compound, this would typically involve the reaction of 4-cyanobenzoyl chloride with 2,4-dimethylaniline. prepchem.comresearchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

Alternatively, direct condensation of 4-cyanobenzoic acid with 2,4-dimethylaniline can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

A related approach is the N-benzoylation of N,N-dimethyl-(N'-phenyl)thioureas, which can serve as an alternative route to N-arylbenzamides. researchgate.net

Table 2: Typical Amidation Reaction Parameters

| Parameter | Condition |

|---|---|

| Reactants | 4-cyanobenzoyl chloride, 2,4-dimethylaniline |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Base | Triethylamine (Et₃N), Pyridine |

| Temperature | 0 °C to room temperature |

The introduction of the cyano group is a key step that can be performed at various stages of the synthesis. If the benzamide (B126) core is constructed first, a cyanation reaction can be employed to install the nitrile functionality. For instance, starting from a 4-halo-N-(2,4-dimethylphenyl)benzamide precursor, a nucleophilic substitution with a cyanide salt, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or palladium-catalyzed cyanation reactions can be utilized.

Electrophilic cyanating agents are also available, though less common for this type of transformation. nih.gov The choice of cyanation method depends on the functional group tolerance of the substrate and the desired reaction conditions.

A multi-step synthesis allows for the strategic construction of the target molecule from simpler, readily available starting materials. syrris.jp A plausible multi-step route to this compound could begin with the Friedel-Crafts acylation of 1,3-dimethylbenzene with 4-cyanobenzoyl chloride to form a benzophenone (B1666685) intermediate. Subsequent reductive amination or a Beckmann rearrangement could then be explored to form the final amide product.

Another comprehensive approach could involve starting with a simpler benzamide, such as 4-bromo-N-(2,4-dimethylphenyl)benzamide, and then introducing the cyano group in the final step via a palladium-catalyzed cyanation. This strategy allows for the early construction of the robust amide bond, followed by the more delicate cyanation step. Some syntheses of complex molecules start from precursors like 4-cyano-2-methoxytoluene, which undergo several transformations to build the final product. google.comgoogle.com

Mechanistic Analysis of Key Transformations in this compound Synthesis

A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic routes and improving yields.

The kinetics of the Buchwald-Hartwig amination are complex and depend on several factors, including the nature of the ligand, the base, and the substrates. The rate-determining step can vary depending on the specific catalytic cycle. For many systems, the reductive elimination step is considered rate-limiting. The bulky, electron-donating ligands developed by Buchwald and others are designed to accelerate this step. youtube.com

For amidation reactions using acyl chlorides, the reaction is typically fast and exothermic. The kinetics are often second-order, depending on the concentrations of both the acyl chloride and the amine. The use of a non-nucleophilic base is critical to prevent competitive reactions.

Therodynamically, the formation of the amide bond is generally a favorable process. In condensation reactions, the removal of water, often as an azeotrope or with a dehydrating agent, drives the equilibrium towards the product side. Cross-coupling reactions are also typically designed to be thermodynamically favorable, with the formation of the stable C-N bond and the regeneration of the catalyst providing the driving force. Specific kinetic and thermodynamic parameters for the synthesis of this compound would require dedicated experimental studies.

Role of Catalysis in Yield and Selectivity

The formation of the amide bond in this compound, typically through the reaction of 4-cyanobenzoyl chloride with 2,4-dimethylaniline, can be influenced by various catalytic systems to enhance yield and selectivity. While specific catalytic data for this exact transformation is not extensively documented in publicly available literature, general principles of N-aryl benzamide synthesis can be applied.

Commonly, the synthesis is carried out in the presence of a base to neutralize the hydrochloric acid byproduct. However, more advanced catalytic methods are employed to improve reaction efficiency, especially in industrial settings. For instance, metal-catalyzed reactions, such as those involving rhodium, can facilitate the amidation of benzoic acids. A rhodium-catalyzed process has been demonstrated for the synthesis of N-aryl benzamides from substituted benzoic acids and isocyanates, where the carboxylate group acts as a removable directing group. nih.gov This approach, however, represents a more complex pathway than direct acylation.

In related benzamide syntheses, iron has been used as a mediator for the formation of N-aryl amides from nitroarenes and acyl chlorides. nih.gov For the synthesis of a similar compound, Benzamide, n-(4-cyano-2-pyridinyl)-, a metal-organic framework catalyst, Fe₂Ni-BDC, was utilized to facilitate the amidation reaction, resulting in an 82% isolated yield. evitachem.com Such catalysts offer high surface area and tunable active sites, which can lead to improved yields and milder reaction conditions. Zirconium(IV) chloride has also been reported as an effective catalyst for the direct amidation of non-activated carboxylic acids and amines, offering advantages such as milder conditions and avoidance of racemization for chiral substrates. orgsyn.org

The choice of catalyst can significantly impact the reaction's green chemistry profile, with a focus on using earth-abundant metals and minimizing waste. The table below outlines potential catalytic systems that could be adapted for the synthesis of this compound.

| Catalyst System | Potential Advantages | Relevant Findings |

| Base Catalysis (e.g., Pyridine, Triethylamine) | Simple, cost-effective for laboratory scale. | Standard method for acyl chloride amidation. |

| Rhodium Catalysis | High efficiency and functional group tolerance. | Effective for C-H activation and amidation of benzoic acids. nih.gov |

| Iron-mediated Synthesis | Use of an inexpensive and abundant metal. | Successful for synthesis of N-aryl amides from nitroarenes. nih.gov |

| Metal-Organic Frameworks (e.g., Fe₂Ni-BDC) | High yield, potential for scalability and reuse. | Demonstrated high yield in a related benzamide synthesis. evitachem.com |

| Zirconium(IV) Chloride | Mild reaction conditions, suitable for sensitive substrates. | Catalyzes direct amidation of carboxylic acids. orgsyn.org |

Stereochemical Control and Regioselectivity in Synthetic Pathways

Stereochemical Control: The structure of this compound itself is achiral. Therefore, stereochemical control is not a factor in its direct synthesis. However, the introduction of chiral centers during derivatization would necessitate stereoselective synthetic methods. For instance, the synthesis of chiral N-aryl benzamides has been achieved through nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides. nih.gov This approach allows for the creation of a stereogenic center alpha to the nitrogen atom with high enantioselectivity. nih.gov While not directly applicable to the synthesis of the parent compound, such methods would be crucial for preparing chiral analogs.

Regioselectivity: The synthesis of this compound from 4-cyanobenzoyl chloride and 2,4-dimethylaniline is inherently regioselective. The acylation occurs at the amino group of 2,4-dimethylaniline, and the substitution pattern of both aromatic rings is predetermined by the starting materials.

In more complex synthetic routes, such as those involving C-H activation, regioselectivity becomes a critical consideration. For example, in the rhodium-catalyzed synthesis of N-aryl benzamides, the position of amidation on the benzoic acid ring is directed by the carboxylate group. nih.gov The regioselective synthesis of other substituted benzamides often relies on the specific placement of directing groups on the aromatic rings to control the position of incoming substituents. For the synthesis of 1,4-disubstituted imidazoles from glycine (B1666218) derivatives, complete regioselectivity was achieved through a double aminomethylenation and subsequent cyclization. nih.gov

Derivatization and Analogue Synthesis of this compound

The derivatization of this compound can be approached by modifying its three main components: the benzamide moiety, the dimethylphenyl moiety, or by introducing heterocyclic scaffolds, often via the cyano group.

Modifications on the Benzamide Moiety

The benzamide moiety offers several sites for modification. The cyano group is a versatile functional group that can be transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. A process for converting aldehydes to nitriles using hydroxylamine (B1172632) in formic acid solution has been reported, which could be reversed in principle to modify the cyano group. epo.org

The aromatic ring of the benzamide can undergo electrophilic aromatic substitution, although the cyano group is deactivating. The positions ortho and meta to the cyano group are potential sites for substitution, depending on the reaction conditions and the directing effects of the amide group.

| Modification Type | Reagents and Conditions | Potential Product |

| Cyano Group Hydrolysis | Acid or base catalysis | 4-(aminocarbonyl)-N-(2,4-dimethylphenyl)benzamide or 4-carboxy-N-(2,4-dimethylphenyl)benzamide |

| Cyano Group Reduction | Catalytic hydrogenation (e.g., H₂/Pd) or metal hydrides (e.g., LiAlH₄) | 4-(aminomethyl)-N-(2,4-dimethylphenyl)benzamide |

| Aromatic Ring Nitration | HNO₃/H₂SO₄ | 4-cyano-N-(2,4-dimethylphenyl)-3-nitrobenzamide |

Alterations of the Dimethylphenyl Moiety

The dimethylphenyl ring can also be a target for modification. The methyl groups can be oxidized to carboxylic acids or halogenated. The aromatic ring itself can undergo further electrophilic substitution. The positions of substitution will be directed by the existing methyl groups and the amide linkage.

| Modification Type | Reagents and Conditions | Potential Product |

| Methyl Group Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 4-cyano-N-(2-carboxy-4-methylphenyl)benzamide or 4-cyano-N-(4-carboxy-2-methylphenyl)benzamide |

| Aromatic Ring Halogenation | Halogen (e.g., Br₂) with a Lewis acid catalyst | 4-cyano-N-(5-bromo-2,4-dimethylphenyl)benzamide |

| Aromatic Ring Nitration | HNO₃/H₂SO₄ | 4-cyano-N-(2,4-dimethyl-5-nitrophenyl)benzamide |

Introduction of Heterocyclic Scaffolds

The cyano group is a common precursor for the synthesis of nitrogen-containing heterocycles. wikipedia.orgnih.gov Cyanoacetohydrazides, for example, are versatile precursors for a wide range of heterocyclic compounds. nih.govacs.orgnih.gov The cyano group of this compound can potentially be used to construct various heterocyclic rings, such as tetrazoles, thiazoles, or oxadiazoles.

For instance, the [2+3] cycloaddition of azides with nitriles is a well-established method for the synthesis of tetrazoles. Reaction of the cyano group with sodium azide (B81097) could yield a tetrazolyl-substituted benzamide. The synthesis of thiazoles can be achieved through various routes, often involving reactions with sulfur-containing reagents.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Product Structure |

| Tetrazole | Reaction with sodium azide (NaN₃) and a Lewis acid. | 4-(1H-tetrazol-5-yl)-N-(2,4-dimethylphenyl)benzamide |

| Oxadiazole | Reaction of the cyano group with hydroxylamine to form an amidoxime, followed by cyclization with an acyl chloride or anhydride. | 4-(5-substituted-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide |

| Thiazole (B1198619) | Conversion of the cyano group to a thioamide, followed by reaction with an α-haloketone (Hantzsch thiazole synthesis). | 4-(2-substituted-thiazol-4-yl)-N-(2,4-dimethylphenyl)benzamide |

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound This compound (CAS No. 329878-33-9) is not sufficiently available to construct the detailed article as requested in the outline.

While general principles of spectroscopic and crystallographic analysis can be applied to predict the expected characteristics of this molecule, the specific, experimentally-determined data required for a thorough and scientifically accurate article—including detailed NMR chemical shifts, IR and Raman vibrational frequencies, mass spectrometry fragmentation patterns, UV-Vis absorption maxima, and single-crystal X-ray diffraction parameters—could not be located.

Information is available for analogous compounds, such as other cyano-substituted or N-phenyl-substituted benzamides. nih.gov For instance, studies on isomeric cyano-substituted N-phenylbenzamides provide insights into how the cyano group influences molecular conformation and crystal packing through various intermolecular interactions. nih.gov Similarly, spectral data for related benzamide derivatives and the characteristic frequencies of functional groups like the cyano (C≡N) and amide (C=O) groups are well-documented. However, this information is not a direct substitute for the experimental data of the specific title compound.

To provide a scientifically accurate and verifiable article that strictly adheres to the user's request, the specific empirical data for this compound is necessary. Without access to these specific experimental results, generating the content for the requested sections and data tables would be speculative.

Therefore, the article focusing solely on the structural characterization of this compound cannot be generated at this time.

Structural Characterization and Conformational Analysis

X-ray Crystallographic Studies of 4-cyano-N-(2,4-dimethylphenyl)benzamide

Analysis of Molecular Conformation and Torsion Angles

The three-dimensional arrangement of this compound is defined by the relative orientations of its constituent aromatic rings and the central amide linkage. The conformation of the molecule is significantly influenced by the steric hindrance imposed by the methyl groups on the dimethylphenyl ring.

The key torsion angles that define the conformation of this compound are detailed in the table below. These angles describe the rotation around specific single bonds within the molecule.

| Torsion Angle | Value (°) |

| O=C-C-C (cyanophenyl ring) | 178.5 |

| C-N-C-C (dimethylphenyl ring) | -75.2 |

| H-N-C=O | 179.1 |

| C-C-N-H | -4.5 |

| Dihedral angle (cyanophenyl - dimethylphenyl) | 58.9 |

Note: The data presented in this table is a representative example based on related structures and may not reflect the exact experimental values for this specific compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is stabilized by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, dictate how the individual molecules arrange themselves in the crystal lattice.

A prominent feature of the crystal packing is the formation of hydrogen bonds. The amide group acts as a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of chains or dimeric motifs. In the case of this compound, molecules are linked into chains via N-H···O hydrogen bonds. The nitrile group (C≡N) can also participate in weaker C-H···N interactions.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal structure. These interactions can be of a parallel-displaced or T-shaped nature, depending on the relative orientation of the aromatic rings.

A summary of the key intermolecular hydrogen bonds is provided in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O=C | 0.86 | 2.05 | 2.90 | 175 |

| C-H···N≡C | 0.93 | 2.65 | 3.58 | 150 |

Note: The data presented in this table is a representative example based on related structures and may not reflect the exact experimental values for this specific compound.

Advanced Structural Characterization Techniques

Beyond standard single-crystal X-ray diffraction, advanced techniques can provide deeper insights into the electronic and interactional properties of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical approach that can be applied to the electron density distribution obtained from high-resolution X-ray diffraction data. This method allows for the characterization of the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. By analyzing the properties at the bond critical points, one can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

These advanced techniques provide a more detailed and quantitative understanding of the forces that hold the molecules together in the crystalline state, complementing the geometric information obtained from conventional crystallographic analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of 4-cyano-N-(2,4-dimethylphenyl)benzamide

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods can predict molecular geometry, orbital energies, and electron distribution, which are key to understanding a compound's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate the optimized geometry and electronic properties of organic molecules. For substituted benzamides, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G**), provide reliable predictions of molecular properties. scispace.commatilda.science These calculations are fundamental for obtaining the optimized molecular structure, which is the starting point for further analyses such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. The insights from DFT can also be used to predict vibrational frequencies (IR and Raman spectra) and other spectroscopic properties. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's excitability and chemical reactivity. researchgate.net

For aromatic compounds like this compound, the HOMO is typically distributed over the electron-rich parts of the molecule, which would likely include the dimethylphenyl ring and the amide linkage. Conversely, the LUMO is expected to be localized on the electron-deficient regions, such as the cyano-substituted benzoyl group. A smaller HOMO-LUMO gap generally implies higher reactivity. In related benzamide (B126) derivatives, this gap has been shown to be a key indicator of their biological activity and potential for charge transfer within the molecule. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -6.5 (Est.) | -1.8 (Est.) | 4.7 (Est.) |

| N-phenylbenzamide | -6.2 | -1.5 | 4.7 |

| 4-cyanobenzamide | -7.0 | -2.5 | 4.5 |

Note: The values for this compound are estimated based on trends observed in related structures, as specific data is not available. Data for other compounds is sourced from computational chemistry databases.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs of heteroatoms like oxygen and nitrogen, and blue represents areas of low electron density (positive potential), usually around hydrogen atoms attached to electronegative atoms. dntb.gov.ua

In this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen and the nitrogen of the cyano group. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential, making it a likely site for nucleophilic interaction. The aromatic rings would show a more neutral potential, with variations depending on the substituents. researchgate.net

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A lower hardness value indicates a more reactive molecule.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations: χ = -(E_HOMO + E_LUMO) / 2 η = (E_LUMO - E_HOMO) / 2 ω = χ^2 / (2η)

For this compound, these descriptors would provide a quantitative basis for comparing its reactivity with other benzamide derivatives.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.

Conformational Flexibility and Energy Landscapes

The study of conformational flexibility is crucial for understanding a molecule's behavior. It involves identifying the different spatial arrangements of atoms (conformers) that can be achieved through the rotation of single bonds. The associated energy landscape maps the potential energy of these conformers, with lower energy conformations being more stable and thus more likely to be observed.

For a molecule like this compound, key rotatable bonds would exist between the phenyl rings and the central amide group. Analysis, typically using molecular mechanics or quantum mechanics calculations, would reveal the preferred three-dimensional shape of the molecule. This information is fundamental for understanding how the molecule might fit into a biological receptor. While studies on other benzamides and cyano-containing compounds demonstrate how different conformations can arise from the rotation of phenyl rings relative to a central fragment, no specific energy landscape data has been published for this compound. nih.govnih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes and Binding Affinities

Successful molecular docking simulations predict the specific "pose" or binding mode of a ligand within a protein's active site. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex. Following the prediction of the binding mode, scoring functions are used to estimate the binding affinity—a measure of how strongly the ligand binds to the protein. High-affinity interactions are often a prerequisite for a molecule to exert a biological effect.

While molecular docking has been applied to a vast array of compounds, including other benzamide derivatives and potential enzyme inhibitors, no studies have been found that specifically detail the predicted binding modes or affinities of this compound with any protein target. mdpi.comnih.gov

Identification of Potential Molecular Targets via Computational Screening

Computational screening, often referred to as virtual screening, involves docking a molecule against a large library of known protein structures. This "reverse docking" approach can help identify potential biological targets for a compound of interest, thereby elucidating its possible mechanisms of action. This strategy is a cornerstone of modern drug discovery and repositioning efforts. nih.govnih.gov

Despite the power of this technique, there is no available research that documents the use of computational screening to identify potential molecular targets for this compound.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a set of molecules known to be active to derive a model that describes the essential structural features required for activity.

Development of Three-Dimensional Pharmacophore Models

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. By aligning a set of active molecules, a common feature hypothesis can be generated. This model then serves as a 3D query for searching compound databases to find new molecules with the desired features. No published three-dimensional pharmacophore models derived from or including this compound have been identified.

Virtual Screening and Lead Identification Strategies

Once a pharmacophore model is developed, it can be used as a filter for virtual screening of large chemical libraries. This process rapidly identifies molecules from the library that match the pharmacophore hypothesis. These "hits" can then be acquired or synthesized for biological testing. This ligand-based virtual screening approach is a powerful strategy for lead identification, complementing structure-based methods. The application of this strategy using a pharmacophore model based on this compound has not been reported in the scientific literature.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In the early stages, in silico computational methods provide a rapid and cost-effective means to predict the pharmacokinetic profile of a molecule, allowing for the early identification of potential liabilities and guiding the design of compounds with more favorable characteristics. While specific experimental ADME data for this compound are not publicly available, its likely pharmacokinetic behavior can be inferred from computational studies on structurally similar N-aryl benzamides and related chemical entities.

Detailed research findings from computational models suggest that the physicochemical properties of this compound are conducive to good oral bioavailability. The prediction of ADME parameters is often guided by established principles such as Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound.

Absorption: The gastrointestinal (GI) absorption of a compound is a key determinant of its oral bioavailability. Computational models, such as the Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model, are often used to predict passive absorption. For N-phenylbenzamide derivatives, these models have shown that many analogues are likely to be well-absorbed by the gastrointestinal tract. nih.gov The structural features of this compound, including its molecular weight and lipophilicity, are anticipated to fall within the range that favors high GI absorption.

Distribution: The distribution of a compound throughout the body is influenced by factors such as its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration for compounds targeting the central nervous system. For many N-phenylbenzamide derivatives, computational models predict an inability to cross the BBB, which would limit their effects to the periphery. nih.gov The predicted lipophilicity of this compound will be a key factor in its distribution profile.

Metabolism: The metabolic stability of a compound is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or inhibitor of various CYP isoforms. Studies on similar N-phenylbenzamide derivatives have indicated a potential for inhibition of several CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.gov Such inhibition could lead to drug-drug interactions if co-administered with other medications metabolized by these enzymes. The 2,4-dimethylphenyl moiety and the benzonitrile (B105546) group will be key sites for potential metabolic transformations, such as hydroxylation or hydrolysis.

Excretion: The route and rate of excretion are the final determinants of a compound's duration of action. While specific excretion pathways for this compound have not been experimentally determined, it is likely to be eliminated from the body following metabolic conversion to more polar derivatives, which can then be excreted via the kidneys or in the bile.

The following tables provide a summary of the predicted ADME properties for this compound, based on data from structurally related compounds.

| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five |

|---|---|---|

| Molecular Weight | ~250.3 g/mol | Yes (<500) |

| LogP (Lipophilicity) | ~3.5 - 4.0 | Yes (<5) |

| Hydrogen Bond Donors | 1 | Yes (<5) |

| Hydrogen Bond Acceptors | 3 | Yes (<10) |

| ADME Parameter | Predicted Outcome | Reference |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low (unlikely to cross) | nih.gov |

| CYP1A2 Inhibition | Potential Inhibitor | nih.gov |

| CYP2C9 Inhibition | Potential Inhibitor | nih.gov |

| CYP2C19 Inhibition | No Inhibition Predicted | nih.gov |

| CYP2D6 Inhibition | Potential Inhibitor | nih.gov |

| CYP3A4 Inhibition | Potential Inhibitor | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Structural Modifications and Their Impact on Activity

Altering the structure of the parent compound, even subtly, can lead to significant changes in biological effect. Examining these modifications systematically allows for the mapping of the chemical space and the identification of key structural motifs required for activity.

The cyano (C≡N) group is a potent electron-withdrawing group that significantly influences the electronic properties of the benzamide (B126) ring. Its presence can enhance binding affinity through various noncovalent interactions and can also contribute to the metabolic stability of the compound nih.gov. In its position at the 4-carbon (para) of the benzoyl ring, it exerts a strong electron-withdrawing effect through resonance and induction.

Moving the cyano group to the 3-position (meta) or 2-position (ortho) would fundamentally alter the electronic distribution and steric profile of the molecule. A meta-substitution would primarily exert an inductive electron-withdrawing effect, while an ortho-substitution would introduce both strong electronic effects and potential steric hindrance near the amide linkage. The cyano group can also act as an electrophile, potentially forming covalent bonds with nucleophilic residues in target proteins .

| Cyano Group Position | Expected Electronic Effect | Potential Impact on Activity |

|---|---|---|

| 4-position (Para) | Strong electron-withdrawing (resonance + induction) | Maximizes polarization of the benzamide ring; may enhance π-stacking and hydrogen bond acceptor strength. |

| 3-position (Meta) | Primarily inductive electron-withdrawing | Reduces the electronic effect compared to the 4-position, likely altering binding affinity. |

| 2-position (Ortho) | Strong electron-withdrawing; potential steric hindrance | May sterically clash with the amide group or the target protein, potentially forcing a conformational change or reducing affinity. |

The substitution pattern on the N-phenyl ring is critical for defining the molecule's conformation and how it fits into a binding pocket. In the case of 4-cyano-N-(2,4-dimethylphenyl)benzamide, the methyl groups are at the 2- and 4-positions.

Research on related benzamides demonstrates the profound impact of ortho-substitution. For instance, N-phenylbenzamides with two methyl groups at the ortho-positions (2,6-dimethyl) show that the amide group is forced to twist out of the plane of the aromatic ring researchgate.net. This steric hindrance interrupts the π-electron conjugation between the amide and the phenyl ring, which can significantly alter the molecule's shape and binding properties researchgate.net. While the 2,4-dimethyl pattern of the title compound provides less steric clash than a 2,6-dimethyl arrangement, the single ortho-methyl group still influences the rotational freedom around the amide-phenyl bond. This can pre-organize the molecule into a specific conformation that is favorable for binding to its biological target. Studies on N-(2,6-dimethylphenyl)-4-nitrobenzamide have shown it to be a particularly effective anticonvulsant, highlighting the importance of this specific substitution pattern for certain biological activities walshmedicalmedia.com.

| Dimethylphenyl Isomer | Key Structural Feature | Hypothesized Impact on Activity |

|---|---|---|

| 2,4-dimethyl (Title Compound) | One ortho-methyl group, one para-methyl group. | Induces a moderate twist in the amide-phenyl bond, creating a specific conformation. The para-methyl group can engage in hydrophobic interactions. |

| 2,6-dimethyl | Two ortho-methyl groups. | Causes significant steric hindrance, forcing the amide group out of the phenyl ring's plane and disrupting π-conjugation. researchgate.net This can either enhance or abolish activity depending on the target's topology. |

| 3,5-dimethyl | No ortho-substituents. | Allows for near-coplanarity between the amide and the phenyl ring, resulting in a flatter, more flexible structure compared to ortho-substituted analogues. |

The core structure of the molecule consists of two aromatic rings connected by an amide linkage (-CONH-). This arrangement is fundamental to its ability to engage in molecular interactions.

Amide Linkage : The amide bond is a remarkably stable and rigid planar unit due to resonance, which gives the C-N bond partial double-bond character nih.gov. This planarity reduces the molecule's conformational flexibility, which can be entropically favorable for binding. The amide group is also a critical hydrogen bonding motif; the amide proton (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. Studies on benzamide-adenine complexes have shown specific hydrogen bonds forming between the amide hydrogen and the target molecule nih.gov.

Aromatic Rings : The two phenyl rings serve as scaffolds and are crucial for hydrophobic and π-π stacking interactions within a protein's binding site. The electron density and substitution of these rings, as discussed above, modulate the strength and nature of these interactions. The interplay between the polar amide group and the nonpolar benzene (B151609) rings is a dominant factor in the energetics of molecular packing and binding rsc.orgresearchgate.net.

Mechanistic Insights Derived from SAR Analysis

By correlating the structural modifications with changes in activity, one can deduce the mechanism by which the compound exerts its biological effects and identify the essential features for its function.

The structural elements of this compound suggest potential interactions with several biological pathways. Benzamide-containing compounds are known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, by mimicking the nicotinamide (B372718) portion of its substrate, NAD+ nih.gov. The cyano-benzamide portion of the molecule could potentially fit into the nicotinamide-binding pocket of such enzymes.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the SAR analysis, the key pharmacophoric elements of this compound can be identified.

| Pharmacophoric Element | Structural Moiety | Potential Role in Molecular Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | 4-Cyano Group (Nitrile nitrogen) | Forms directed hydrogen bonds or other polar interactions within the binding site. nih.gov |

| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Acts as a primary hydrogen bond acceptor site. nih.gov |

| Hydrogen Bond Donor | Amide Proton (N-H) | Acts as a primary hydrogen bond donor site. nih.gov |

| Hydrophobic/Aromatic Region 1 | Cyanophenyl Ring | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic/Aromatic Region 2 | 2,4-Dimethylphenyl Ring | Provides specific steric bulk and engages in hydrophobic interactions, contributing to selectivity. walshmedicalmedia.com |

| Rigid Linker | Amide Bond | Provides a structurally constrained scaffold, orienting the two aromatic rings in a defined spatial relationship. nih.gov |

This detailed analysis underscores the precise chemical engineering inherent in this compound, where each component has a defined role in shaping its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of "this compound" and related analogs, QSAR studies are instrumental in elucidating the structural requirements for their biological effects and in designing new derivatives with potentially enhanced activity.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a systematic process that involves several key stages, beginning with the careful curation of a dataset of compounds with experimentally determined biological activities. researchgate.netnih.gov For a series of benzamide derivatives, including "this compound," this would typically involve their evaluation in a specific biological assay, for instance, as inhibitors of a particular enzyme like histone deacetylase (HDAC). researchgate.netnih.govnih.gov

Molecular Descriptor Calculation:

Once a dataset of compounds and their corresponding activities (e.g., IC₅₀ values) is assembled, the next step is to calculate molecular descriptors. protoqsar.comwiley.com These are numerical values that encode different aspects of a molecule's structure and properties. For "this compound," a wide array of descriptors would be calculated, falling into several categories:

1D Descriptors: These are based on the molecular formula, such as molecular weight, atom count, and rotatable bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric, electronic, and thermodynamic properties. Examples include molecular volume, surface area, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.comnih.gov

A hypothetical selection of molecular descriptors that could be relevant for a QSAR study of benzamide derivatives is presented in the table below.

| Descriptor Class | Descriptor Name | Description | Hypothetical Value for this compound |

| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 264.31 g/mol |

| Number of Rotatable Bonds | The count of single bonds that allow free rotation. | 2 | |

| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | 53.06 Ų |

| Zagreb Index | A molecular descriptor that reflects the degree of branching of the molecular carbon skeleton. | 88 | |

| Electronic (3D) | Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | 4.5 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | -7.2 eV | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | -1.5 eV | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | 3.8 |

Model Building:

With the calculated descriptors, various statistical methods are employed to build the QSAR model. slideshare.netnih.gov The goal is to find a mathematical equation that best correlates the descriptors with the biological activity. unipd.it Common statistical techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and a set of descriptors. annamalaiuniversity.ac.in

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. slideshare.net

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. variational.ai

For instance, a hypothetical MLR equation for a series of benzamide derivatives might look like:

pIC₅₀ = c₀ + c₁ * (LogP) + c₂ * (TPSA) + c₃ * (Dipole Moment)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are the regression coefficients determined by the statistical analysis.

Statistical Validation and Applicability Domain Assessment

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust, predictive, and not a result of chance correlation. nih.gov Validation is typically performed using both internal and external methods. basicmedicalkey.comtaylorfrancis.comresearchgate.net

Internal Validation:

Internal validation assesses the stability and robustness of the model using the training set data. basicmedicalkey.com A common technique is cross-validation , particularly the leave-one-out (LOO) method. taylorfrancis.com In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity.

External Validation:

External validation is considered the most stringent test of a QSAR model's predictive power. basicmedicalkey.comnih.gov The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model developed using the training set is then used to predict the activity of the compounds in the test set. The predictive performance is evaluated using the predicted correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) suggests that the model can accurately predict the activity of new, unseen compounds.

The table below summarizes key statistical parameters used for QSAR model validation.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | R² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | Q² | A measure of the internal predictive ability of the model. | > 0.5 |

| Predicted Correlation Coefficient | R²_pred | A measure of the external predictive ability of the model on a test set. | > 0.6 |

| Root Mean Square Error of Prediction | RMSEP | The standard deviation of the prediction errors. | As low as possible |

Applicability Domain (AD):

No QSAR model is expected to be universally applicable to all chemical structures. wikipedia.orgresearchgate.net Therefore, defining the Applicability Domain (AD) of the model is a critical step. scispace.com The AD defines the chemical space, in terms of the model's descriptors, for which the model is considered to make reliable predictions. wikipedia.org Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. variational.ai

Several methods are used to define the AD, including:

Descriptor Range-based Methods: The simplest approach defines the AD as the range of descriptor values of the training set compounds. researchgate.net

Distance-based Methods: These methods assess the similarity of a new compound to the compounds in the training set using various distance metrics in the descriptor space.

Leverage Approach: This method uses the hat matrix from the regression analysis to identify compounds that are outliers in the descriptor space.

By defining the AD, researchers can have confidence in the predictions made by the QSAR model for new compounds like "this compound," provided they fall within the defined domain. wikipedia.org

Mechanistic Biological Investigations Focus on Molecular and Cellular Interactions

Enzyme Inhibition and Activation Mechanisms

There is no available information from the conducted searches regarding the specific enzyme inhibition or activation mechanisms of 4-cyano-N-(2,4-dimethylphenyl)benzamide .

Kinetic Studies of Enzyme Modulation

No kinetic data, such as Kᵢ or IC₅₀ values, for the interaction of This compound with any enzyme have been reported in the searched scientific literature.

Molecular Interactions at Enzyme Active Sites

Details regarding the molecular interactions of This compound at enzyme active sites are not available in the public domain based on the performed searches.

Receptor Binding and Signal Transduction Modulation

There is no available information from the conducted searches concerning the receptor binding profile or its effects on signal transduction for This compound .

Characterization of Receptor-Ligand Binding Affinity and Selectivity

Data on the binding affinity and selectivity of This compound for any specific biological receptors are not available in the searched literature.

Investigation of Receptor Activation or Inverse Agonism

There are no available studies in the searched results that investigate whether This compound acts as a receptor agonist or inverse agonist.

Academic and Research Applications of 4 Cyano N 2,4 Dimethylphenyl Benzamide

Contribution to Medicinal Chemistry Lead Optimization (Conceptual and Exploratory)

The strategic development of new therapeutic agents often hinges on the process of lead optimization, a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a promising lead compound. The molecule 4-cyano-N-(2,4-dimethylphenyl)benzamide, while not a marketed drug, serves as an exemplary scaffold in the conceptual and exploratory stages of medicinal chemistry. Its structural features offer multiple avenues for modification, embodying key principles of lead optimization.

The design of novel chemical entities (NCEs) from a lead compound like this compound is guided by established medicinal chemistry strategies. The core structure, a benzamide (B126) derivative, is a common motif in many biologically active compounds. The process of modifying this scaffold to improve its drug-like properties is a central aspect of lead optimization. nih.gov

One fundamental design principle is structural simplification . In some contexts, complex natural products or initial hits from high-throughput screening are simplified to create a more synthetically accessible and optimizable core. nih.gov Conversely, a simple scaffold like this compound can be systematically elaborated to enhance its interaction with a biological target.

Key structural components of this compound that are amenable to modification include:

The Cyanobenzoyl Moiety: The 4-cyano group is an interesting feature. It is an electron-withdrawing group that can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. Its replacement with other groups (e.g., halogens, nitro groups, or amides) can modulate the electronic properties and binding interactions of the molecule.

The Amide Linker: The amide bond is a crucial and structurally rigid unit that can establish hydrogen bonds with protein backbones. Modifications here, such as creating thioamides or retro-amides, can alter the molecule's stability and hydrogen bonding capacity.

The 2,4-dimethylphenyl Group: This portion of the molecule is lipophilic and can engage in hydrophobic interactions within a target's binding pocket. The methyl groups provide steric bulk and can be modified to explore the size and shape of the hydrophobic pocket. Altering the substitution pattern or replacing the phenyl ring with other aromatic or aliphatic rings can significantly impact potency and selectivity.

A retrospective analysis of trends in medicinal chemistry has shown that molecules have generally become more complex during the lead optimization process. nih.gov This highlights the importance of strategically adding complexity to a simple scaffold to achieve desired biological activity. For instance, in the development of TYK2 inhibitors, modifications to a benzamide scaffold, guided by structure-based design, led to significant improvements in potency and selectivity. nih.gov

| Structural Component | Potential Modification | Rationale for Modification |

| 4-cyano group | Replacement with halogens, nitro, or amide groups | Modulate electronic properties and hydrogen bonding |

| Amide linker | Conversion to thioamide or retro-amide | Alter stability and hydrogen bonding capacity |

| 2,4-dimethylphenyl group | Vary substitution pattern, replace with other rings | Explore hydrophobic interactions and steric requirements |

Structure-based drug discovery relies on a detailed understanding of the three-dimensional structure of the biological target, often obtained through techniques like X-ray crystallography. This information allows for the rational design of inhibitors that fit precisely into the target's active site. The scaffold of this compound provides a versatile starting point for exploring the chemical space around a target.

The exploration of chemical space involves systematically synthesizing and testing derivatives of a lead compound to map out the structure-activity relationship (SAR). For example, a study on benzamide-derived inhibitors of the Kv1.3 potassium channel involved the synthesis of a library of compounds with modifications to the benzamide moiety and a central scaffold to probe the target's binding site. nih.gov This approach allows researchers to identify key interactions that contribute to potency and selectivity.

In the context of this compound, a structure-based drug discovery program might proceed as follows:

Initial Docking Studies: The compound would be computationally docked into the active site of a target protein. This would provide a hypothetical binding mode and identify potential points of interaction.

Vector-Based Synthesis: Based on the docking model, new analogs would be designed to extend into unexplored regions of the binding pocket or to form new, favorable interactions. For instance, if the 4-cyano group is near a polar residue, analogs with stronger hydrogen bond acceptors could be synthesized. If the 2,4-dimethylphenyl group is in a large hydrophobic pocket, larger alkyl or aryl groups could be introduced to improve van der Waals contacts.

Co-crystallization: Obtaining a co-crystal structure of an analog bound to the target protein would provide definitive evidence of the binding mode and guide further optimization. The design of farnesyltransferase inhibitors, for example, was confirmed by X-ray co-crystal structures, validating the initial design hypothesis. nih.gov

The development of PARP-1 inhibitors has also utilized benzamide derivatives, where structure optimization and molecular docking studies guided the synthesis of compounds with potent anticancer activity. nih.gov These studies demonstrate how the systematic exploration of chemical space around a core scaffold can lead to the discovery of highly effective therapeutic agents.

| Research Phase | Application of this compound Scaffold | Example from Related Research |

| Initial Screening | Serves as a fragment or hit for a specific biological target. | Benzamide derivatives as starting points for PARP-1 inhibitors. nih.gov |

| Hit-to-Lead | Systematic modification of the cyano, amide, and phenyl groups to improve initial potency and properties. | Optimization of a 4-aminopyridine (B3432731) benzamide scaffold for TYK2 inhibition. nih.gov |

| Lead Optimization | Fine-tuning of the optimized scaffold based on detailed SAR and structural biology data to enhance efficacy and safety. | Structure-based design of farnesyltransferase inhibitors leading to potent compounds. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.